
2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile is an organic compound that features a diethylamino group, a fluorophenyl group, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile typically involves the following steps:
Formation of the Fluorophenyl Intermediate: This can be achieved by nitration of fluorobenzene followed by reduction to form the corresponding aniline derivative.
Introduction of the Diethylamino Group: The aniline derivative can be reacted with diethylamine under suitable conditions to introduce the diethylamino group.
Formation of the Acetonitrile Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atom can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the fluorophenyl group can enhance binding affinity. The nitrile group may also play a role in the compound’s reactivity and interaction with enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylamino)-2-(4-chlorophenyl)acetonitrile
- 2-(Diethylamino)-2-(4-bromophenyl)acetonitrile
- 2-(Diethylamino)-2-(4-methylphenyl)acetonitrile
Uniqueness
2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it potentially more effective in certain applications.
Propiedades
Fórmula molecular |
C12H15FN2 |
|---|---|
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
2-(diethylamino)-2-(4-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C12H15FN2/c1-3-15(4-2)12(9-14)10-5-7-11(13)8-6-10/h5-8,12H,3-4H2,1-2H3 |
Clave InChI |
MYFBQCNEASUYJR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(C#N)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


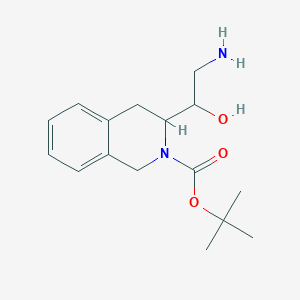
![7-Fluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B13001945.png)
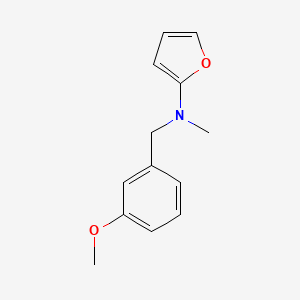
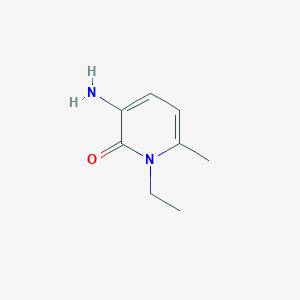
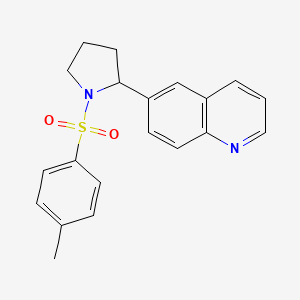

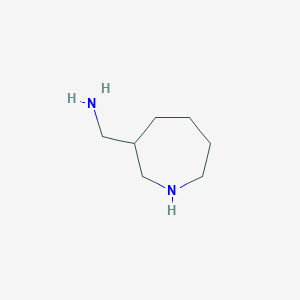
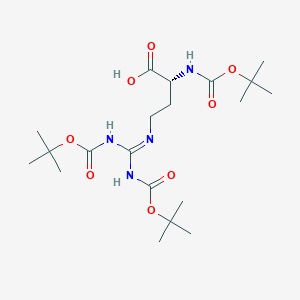
![(R)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13001978.png)
![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B13001982.png)
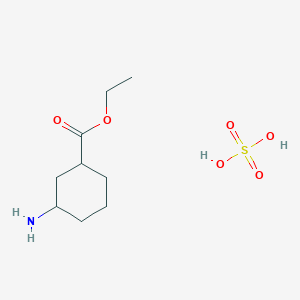
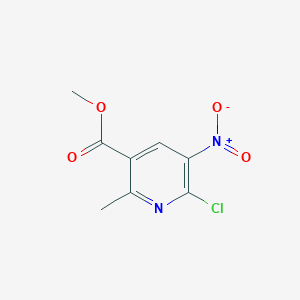
![{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13001995.png)

